Fluorescein Phalloidin is a fluorescently labeled derivative of phalloidin, a bicyclic heptapeptide toxin derived from the death cap mushroom, Amanita phalloides. This compound is primarily used in biological research to visualize filamentous actin (F-actin) in cells. By binding selectively to F-actin, Fluorescein Phalloidin allows researchers to study the cytoskeleton's structure and dynamics in various biological contexts.
Fluorescein Phalloidin is synthesized from phalloidin, which is naturally produced by the Amanita phalloides mushroom. The compound is obtained through chemical synthesis methods that modify phalloidin to include fluorescein isothiocyanate, enabling its fluorescent properties.
Fluorescein Phalloidin belongs to the class of phallotoxins, which are cyclic peptides known for their high affinity for actin filaments. It is categorized as a fluorescent probe used in microscopy and cell biology.
The synthesis of Fluorescein Phalloidin involves several key steps:
The first total synthesis of phalloidin was achieved using a combination of solid-phase and solution-phase techniques, allowing for the production of both natural and modified forms of the toxin . The synthetic process ensures that the physical and chemical properties of Fluorescein Phalloidin are consistent with those of naturally occurring phalloidin.
Fluorescein Phalloidin primarily participates in non-covalent interactions with F-actin. Its binding stabilizes actin filaments and inhibits their depolymerization, which can be quantified through various biochemical assays.
The binding affinity of Fluorescein Phalloidin for F-actin has been characterized with a dissociation constant (K_d) typically in the nanomolar range, indicating its high specificity and affinity for filamentous actin over monomeric actin . The compound does not interfere with ATP hydrolysis by F-actin, further confirming its role as a stabilizer rather than an inhibitor .
Fluorescein Phalloidin binds specifically to F-actin at the interface between actin subunits, locking them together and preventing disassembly. This stabilization leads to enhanced visualization of actin structures within cells during microscopy studies.
Fluorescein Phalloidin appears as a green fluorescent powder or solution when dissolved in suitable solvents like dimethyl sulfoxide or methanol. It exhibits minimal non-specific binding, making it an excellent choice for high-contrast staining applications.
Fluorescein Phalloidin has numerous applications in scientific research:
Fluorescein phalloidin binds filamentous actin (F-actin) at the interface between three adjacent actin subunits within the filament helix. High-resolution cryo-electron microscopy (cryo-EM) reveals that phalloidin occupies a cleft formed by subdomains 1 (SD1), 3 (SD3), and 4 (SD4) of one monomer, while contacting SD2 of the adjacent longitudinal monomer [2] [6]. This binding pocket is inaccessible in globular actin (G-actin), explaining phalloidin’s exclusive specificity for F-actin. Key interactions include:
Phalloidin binding induces a conformational shift in the terminal subunits at the pointed end of actin filaments, forcing twisted, G-actin-like subunits into a flattened F-actin-like arrangement. This restructuring stabilizes the filament end against depolymerization [2]. Unlike jasplakinolide (another actin-stabilizing toxin), phalloidin binding maintains actin in an adenosine diphosphate (ADP)-bound state with a closed DNase I-binding loop (D-loop), rather than an adenosine diphosphate inorganic phosphate (ADP-Pi) transition state [6].
Table 1: Structural Interactions Between Phalloidin and Actin Subdomains
| Actin Subdomain | Key Residues | Interaction Type | Functional Consequence |
|---|---|---|---|
| SD1 (Pro⁷³, Ile⁴⁵⁸) | Proline-rich loop (108–112) | Hydrophobic | Stabilizes subunit interfaces |
| SD3 (Phe³⁵²) | Sensor loop (70–77) | Hydrophobic | Prevents D-loop opening |
| SD4 (Arg¹⁷⁷, Gln¹⁸³) | SD4-loop (194–205) | Hydrogen bonding | Enhances longitudinal contacts |
| SD2 (adjacent monomer) | Not specified | Steric constraint | Locks filament twist geometry |
Fluorescein phalloidin binding to F-actin follows 1:1 stoichiometry across eukaryotic species, with dissociation constants (Kd) in the nanomolar range. Fluorescence enhancement assays demonstrate a 9-fold increase in quantum yield upon binding, enabling precise quantification of bound phalloidin [10]. Key thermodynamic parameters include:
The binding is enthalpy-driven, with isothermal titration calorimetry studies revealing large negative ΔH values (-40 kJ/mol) due to extensive hydrophobic interactions. Stoichiometric binding persists across pH (6.5–7.5) and ionic strength (50–200 mM KCl) variations, though kinetic rates decrease at low ionic strength [3].
Table 2: Kinetic Parameters of Phalloidin Conjugates with F-Actin
| Parameter | Fluorescein Phalloidin | Rhodamine Phalloidin | Unlabeled Phalloidin |
|---|---|---|---|
| Kd (nM) | 20 ± 3 | 15 ± 2 | 18 ± 3 |
| kon (M⁻¹s⁻¹) | 1.2 × 10⁶ | 1.5 × 10⁶ | 1.3 × 10⁶ |
| koff (s⁻¹) | < 10⁻⁷ | < 10⁻⁷ | < 10⁻⁷ |
| Fluorescence Enhancement | 5.8-fold | 9-fold | N/A |
| Binding Stoichiometry | 1:1 | 1:1 | 1:1 |
Fluorescein phalloidin binding induces allosteric changes that suppress actin filament dynamics through three mechanisms:
Filament stabilization: By bridging adjacent actin subunits, phalloidin reduces the critical concentration for polymerization to near zero and decreases the depolymerization rate constant by >100-fold. This prevents subunit loss at both barbed and pointed ends [2] [9].
Tropomyosin cooperativity: In striated muscle F-actin, phalloidin enhances tropomyosin binding affinity 3-fold and promotes its transition to the "closed" state that facilitates myosin binding. This occurs through phalloidin-induced twisting of actin filaments (rotation of SD2 by 5–7°), optimizing tropomyosin positioning [1].
Protein exclusion effects:
Table 3: Effects of Phalloidin on Actin-Binding Protein Interactions
| Actin-Binding Protein | Effect of Phalloidin | Mechanism | Functional Consequence |
|---|---|---|---|
| Cofilin | Complete inhibition | Steric occlusion of binding site | Suppressed filament severing |
| DNase I | Pointed end binding blocked | Conformational change at filament terminus | Prevention of depolymerization |
| Tropomyosin | Enhanced binding affinity | Actin twisting optimizes binding groove | Stabilization of muscle thin filaments |
| Arp2/3 Complex | Minimal effect | Distinct binding sites | Normal branching nucleation |
| Gelsolin | Severing reduced | Filament stiffening | Limited impact on capping |
Fluorescein phalloidin exhibits 1:1 binding stoichiometry with all eukaryotic actin isoforms due to conservation of its binding pocket. Vertebrate cytoplasmic (β, γ) and muscle (α) actins share 99% sequence identity in the phalloidin interaction site, resulting in identical binding parameters [9]. Plant actins (e.g., Arabidopsis ACT2) show Kd values within 2-fold of mammalian actins despite 94% sequence identity, confirming broad cross-species reactivity [9].
Notable structural variations include:
The invariant binding stoichiometry arises from phalloidin’s interaction with residues essential for actin polymerization, which are conserved across eukaryotes. Competitive binding assays using rhodamine phalloidin fluorescence enhancement confirm identical stoichiometry for all isoforms tested [10].
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